molecular formula C13H11N3O2 B5710866 4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid

4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid

Cat. No.: B5710866
M. Wt: 241.24 g/mol
InChI Key: NOBIWKZBCSRAHG-OQLLNIDSSA-N
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Description

4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydrazones This compound features a benzoic acid moiety linked to a pyridine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid typically involves the condensation of pyridine-2-carbohydrazide with 4-formylbenzoic acid. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbohydrazide: A precursor in the synthesis of the target compound.

    4-formylbenzoic acid: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structural features and reactivity.

Uniqueness

4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(18)11-6-4-10(5-7-11)9-15-16-12-3-1-2-8-14-12/h1-9H,(H,14,16)(H,17,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBIWKZBCSRAHG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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